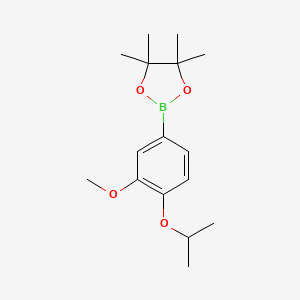

4-Isopropoxy-3-methoxyphenylboronic acid, pinacol ester

Description

4-Isopropoxy-3-methoxyphenylboronic acid, pinacol ester (IUPAC name: 2-[4-(propan-2-yloxy)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features a phenyl ring substituted with an isopropoxy group at the para position and a methoxy group at the meta position, stabilized by the pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety. This compound is pivotal in pharmaceutical and materials science for synthesizing biaryls and complex organic frameworks .

Properties

IUPAC Name |

2-(3-methoxy-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO4/c1-11(2)19-13-9-8-12(10-14(13)18-7)17-20-15(3,4)16(5,6)21-17/h8-11H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMKQTJXBVWOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-3-methoxyphenylboronic acid, pinacol ester typically involves the reaction of 4-isopropoxy-3-methoxyphenylboronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-3-methoxyphenylboronic acid, pinacol ester primarily undergoes reactions typical of boronic esters, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent and a catalyst.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene).

Protodeboronation: Common reagents include protic solvents (e.g., methanol) and catalysts (e.g., palladium on carbon).

Major Products Formed

Scientific Research Applications

4-Isopropoxy-3-methoxyphenylboronic acid, pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3-methoxyphenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

| Compound Name | Substituents (Position) | Key Functional Features |

|---|---|---|

| 4-Isopropoxy-3-methoxyphenylboronic ester | -OCH(CH₃)₂ (para), -OCH₃ (meta) | Bulky isopropoxy enhances lipophilicity |

| 4-Hydroxy-3-methoxyphenylboronic ester | -OH (para), -OCH₃ (meta) | Hydroxyl group increases polarity |

| 4-Fluoro-3-methoxy-5-methylphenylboronic ester | -F (para), -OCH₃ (meta), -CH₃ (meta) | Fluorine enhances electronic effects |

| 4-(Ethoxycarbonyl)methoxyphenylboronic ester | -OCH₂COOEt (para) | Ester group introduces steric hindrance |

Structural Implications :

Key Differences :

Solubility and Stability

Solubility Data () :

| Solvent | Phenylboronic Acid | Pinacol Ester | Azaester |

|---|---|---|---|

| Chloroform | Moderate | High | High |

| Acetone | High | Moderate | Moderate |

| Methylcyclohexane | Very Low | Low | Low |

- The target compound’s isopropoxy group likely enhances solubility in chloroform and ketones compared to phenylboronic acid.

Stability :

Reactivity in Cross-Coupling Reactions

- Catalyst Efficiency : Electron-rich substituents (e.g., methoxy, isopropoxy) slightly reduce reaction rates due to decreased Lewis acidity of the boron center. However, optimized protocols () mitigate this effect.

- Yield and Selectivity : Bulky groups (e.g., isopropoxy) can hinder undesired side reactions, improving regioselectivity in poly-substituted systems ().

Biological Activity

4-Isopropoxy-3-methoxyphenylboronic acid, pinacol ester (CAS No. 1163700-41-1) is an organoboron compound that has gained attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their ability to interact with various biological targets, making them valuable in drug discovery and development.

The molecular formula of this compound is . Its structure includes a phenyl ring substituted with isopropoxy and methoxy groups, which enhance its solubility and reactivity.

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, particularly in the context of enzyme inhibition. This property is exploited in various therapeutic applications, including:

- Enzyme Inhibition : Boronic acids can act as inhibitors for proteases and other enzymes by mimicking the natural substrates. For instance, they can inhibit serine proteases through the formation of a stable boronate complex with the hydroxyl group of serine residues in the active site.

- Targeting Cancer Pathways : Research indicates that compounds like 4-Isopropoxy-3-methoxyphenylboronic acid may inhibit specific kinases involved in cancer progression. For example, studies have shown that similar boronic esters can inhibit p21-activated kinase 4 (PAK4), leading to reduced cancer cell proliferation and migration .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

- Cancer Research : A study demonstrated that boronic esters could significantly reduce the viability of various cancer cell lines by inhibiting critical signaling pathways. The specific role of 4-Isopropoxy-3-methoxyphenylboronic acid in these pathways is still under investigation but shows promise as a therapeutic agent .

- Enzyme Interaction Studies : Research involving enzyme kinetics has shown that boronic acids can effectively inhibit serine proteases by forming stable complexes with the enzyme's active site. This interaction is crucial for developing drugs targeting diseases where these enzymes play a role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.